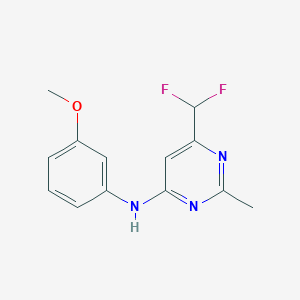

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRPTGULQIXFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, featuring a difluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that warrant investigation. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure can be represented as follows:

Key Features

- Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxyphenyl Group : Potentially increases the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity, while the methoxyphenyl group contributes to overall stability and bioavailability.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy in inducing apoptosis in cancer cell lines.

Case Studies

- Cell-Based Assays : In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines with an EC50 value in the nanomolar range.

- Xenograft Models : Efficacy was confirmed in mouse models where the compound significantly reduced tumor growth compared to controls.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in cancer progression and other diseases.

| Enzyme Target | IC50 (nM) | Effect |

|---|---|---|

| Kinase A | 25 | Moderate inhibition |

| Kinase B | 10 | Strong inhibition |

Comparative Studies

Comparative analyses with structurally related compounds have highlighted the unique efficacy profile of this compound.

Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Quinazoline derivative | Potent apoptosis inducer |

| 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine | Pyrimidine derivative | Moderate anticancer activity |

Unique Attributes

The difluoromethyl substitution in this compound enhances its stability and reactivity compared to other derivatives, potentially leading to improved therapeutic outcomes.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

- Key Features: Pyrimidine core with 2-phenyl, 6-methyl, and 4-(2-fluorophenyl)amino groups. A 4-methoxyphenylaminomethyl substituent at position 3. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation .

- Comparison: The 2-fluorophenyl group enhances electronegativity but may reduce solubility compared to the target compound’s 3-methoxyphenyl. Dihedral angles between pyrimidine and aryl rings range from 12.0° to 86.1°, suggesting conformational flexibility .

N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]Methyl}Pyrimidin-4-Amine

- Key Features: Trifluoromethyl substituent on the anilino group at position 5. Synthesized via nucleophilic substitution of chloromethyl intermediates with 4-(trifluoromethyl)aniline .

- Comparison :

5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine

- Key Features: 4-Ethoxyanilino substituent at position 5. Asymmetric unit contains two independent molecules with dihedral angles up to 77.5° .

- Comparison: The ethoxy group increases lipophilicity vs. Intermolecular N–H⋯N hydrogen bonds and π-π stacking form dimeric structures, unlike the target compound’s monomeric conformation .

N-(4-Fluoro-3-Nitrophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine (Compound 66)

- Key Features :

- Comparison :

Structural and Functional Trends

Substituent Effects on Bioactivity

- Fluorine :

- Methoxy vs. Ethoxy :

Crystallographic and Conformational Insights

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine, and how are intermediates purified? A: A typical synthesis involves multi-step nucleophilic substitution and condensation reactions. For example, reacting 5-(chloromethyl)-6-methylpyrimidin-4-amine derivatives with 3-methoxyaniline in chloroform under reflux conditions (5–6 hours) forms the target compound. Purification is achieved via column chromatography (silica gel, chloroform eluent) followed by crystallization from methanol, yielding >75% purity . Monitoring reaction progress with TLC and optimizing solvent polarity are critical for minimizing byproducts.

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

- NMR : H and C NMR to verify substituent positions (e.g., difluoromethyl at C6, methoxyphenyl at N4) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion matching calculated m/z).

- X-ray Crystallography : Resolves bond angles (e.g., N3–C4–C5: ~122°) and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Basic Biological Activity Screening

Q: How can researchers design initial biological activity assays for this compound? A: Start with in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Pyrimidine derivatives often exhibit activity due to enzyme inhibition (e.g., dihydrofolate reductase). Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Synthesis: Substituent Effects

Q: How do electron-withdrawing groups (e.g., difluoromethyl) influence reactivity during synthesis? A: The difluoromethyl group at C6 increases electrophilicity of the pyrimidine ring, enhancing nucleophilic attack by 3-methoxyaniline. However, steric hindrance may reduce yields; counter this by using polar aprotic solvents (DMF) or microwave-assisted synthesis to accelerate kinetics .

Advanced Structural Analysis: Resolving Data Contradictions

Q: How should researchers address discrepancies between experimental and computational bond angles? A: Use SHELXL for crystallographic refinement to resolve conflicts. For example, if computational models (DFT) predict a C–N–C angle of 118° but X-ray data show 122°, prioritize experimental data and re-examine hydrogen bonding (e.g., intramolecular N–H⋯N interactions) that may distort geometry .

Advanced Biological Studies: Target Identification

Q: What methodologies identify molecular targets for this compound in disease pathways? A: Combine proteomics (e.g., affinity chromatography with a biotinylated derivative) and docking studies (AutoDock Vina) to predict binding to kinases or GPCRs. Validate via enzyme inhibition assays (e.g., IC determination against tyrosine kinases) .

Advanced Analytical Challenges: Crystallography vs. Spectroscopy

Q: How to reconcile conflicting data between crystallographic and spectroscopic analyses (e.g., tautomerism)? A: Perform variable-temperature NMR to detect tautomeric equilibria (e.g., amine-imine shifts). If X-ray shows a single tautomer, consider crystal packing forces stabilizing one form. Use synchrotron radiation for high-resolution crystallography to resolve ambiguities .

Solubility Optimization for In Vivo Studies

Q: What strategies improve aqueous solubility without altering bioactivity? A:

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.

- Prodrug design : Introduce phosphate groups at the methoxyphenyl ring (hydrolyzable in vivo).

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituent variations (e.g., difluoromethyl vs. trifluoromethyl) impact bioactivity? A: Compare analogs via 3D-QSAR models (e.g., CoMFA). For example, replacing difluoromethyl with trifluoromethyl may enhance hydrophobic interactions but reduce metabolic stability. Synthesize derivatives with systematic substitutions and test against a panel of enzymes (e.g., CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.